BENGHE Foundational & Exploratory

Check Availability & Pricing

Zorifertinib Hydrochloride: A Technical Guide to
its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zorifertinib hydrochloride

Cat. No.: B1652896

Introduction

Zorifertinib hydrochloride, also known as AZD3759, is a potent, orally active, and central
nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI).[1][2] It has been developed to treat non-small cell lung cancer (NSCLC) with
EGFR mutations, particularly in patients with CNS metastases.[3][4] This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties,
mechanism of action, pharmacokinetics, and clinical efficacy of Zorifertinib hydrochloride,
intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Zorifertinib hydrochloride is the hydrochloride salt of Zorifertinib. Its chemical structure is
characterized by a quinazoline core, which is a common feature in many EGFR inhibitors.

Table 1: Chemical Identifiers of Zorifertinib Hydrochloride
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Identifier Value
[4-(3-chloro-2-fluoroanilino)-7-
methoxyquinazolin-6-yl] (2R)-2,4-

IUPAC Name Y Yl (@R)
dimethylpiperazine-1-
carboxylate;hydrochloride[5]

CAS Number 1626387-81-2[5]

Molecular Formula

C22H24CI2FNsO3[5]

Molecular Weight

496.4 g/mol [5]

SMILES

C[C@@H]1CN(C)CCN1C(=0)0c2cc3c(cc20C)
ncnc3Nc4cccc(c4F)CLLCI[6]

InChl

INChI=1S/C22H23CIFN503.CIH/c1-13-11-
28(2)7-8-29(13)22(30)32-19-9-14-17(10-
18(19)31-3)25-12-26-21(14)27-16-6-4-5-
15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-
3H3,(H,25,26,27);1H/t13-;/m1./s1[6]

InChlKey

IFVBAZHARMVMRV-BTQNPOSSSA-NI6]

Physicochemical Properties

The physicochemical properties of Zorifertinib hydrochloride are crucial for its formulation,

delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Zorifertinib
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Property Value Source
XLogP3 4.1 Calculated[7]
Topological Polar Surface Area  79.8 A2 Calculated[7]
Hydrogen Bond Donor Count 1 Calculated[7]
Hydrogen Bond Acceptor

8 Calculated[7]
Count
Rotatable Bond Count 5 Calculated[7]

Solubility

DMSO: = 50 mg/mL (108.72
mM)

[4]

Water: Insoluble

[4]

pKa

Data not publicly available

Melting Point

Data not publicly available

Mechanism of Action

Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[8] It exerts its therapeutic effect
by binding to the ATP-binding site of both wild-type and mutated forms of the EGFR, including
the common activating mutations exon 19 deletion (exon 19Del) and L858R substitution in
exon 21.[1][2] This inhibition blocks the downstream signaling pathways that are critical for
cancer cell proliferation, survival, and differentiation.[6]

EGFR Signaling Pathway Inhibition

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor
dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This
activation initiates a cascade of downstream signaling pathways, primarily the
Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which promote cell
growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is
constitutively active, leading to uncontrolled cell proliferation.
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Zorifertinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream
signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: Zorifertinib inhibits the EGFR signaling pathway.

Pharmacokinetics

A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB),
making it a promising treatment for NSCLC patients with CNS metastases.[8] It is not a
substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux
transporters, which are major contributors to the low CNS penetration of many other drugs.[8]

Table 3: Pharmacokinetic Parameters of Zorifertinib

Parameter Species Value
Oral Bioavailability Dog 90%[4]
Elimination Half-life (t/2) Dog 6.2 hours[4]
Time to Maximum

) Dog 0.5 - 1.5 hours[4]
Concentration (Tmax)
Maximum Concentration

Dog 698 nM[4]

(Cmax)

Clinical Efficacy

The clinical efficacy of Zorifertinib has been evaluated in the phase 3 EVEREST trial
(NCT03653546), a study focusing on treatment-naive NSCLC patients with EGFR mutations
and CNS metastases.[9]

Table 4: Clinical Efficacy Data from the EVEREST Trial
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Control (First-
Zorifertinib generation Hazard Ratio

Endpoint p-value
(n=220) EGFR-TKI) (95% CI)
(n=219)
Median
) 0.719 (0.580 -
Progression-Free 9.6 months 6.9 months 0.893) 0.0024[9]
Survival (PFS) '
Intracranial PFS 17.9 months Not Reported Not Reported 0.0018[10]
Objective
Response Rate 68.6% 58.4% - 0.027[3]
(ORR)

Experimental Protocols

Detailed experimental protocols for the synthesis and analytical characterization of Zorifertinib
hydrochloride are not fully available in the public domain. However, based on published
literature, the general methodologies for key biological assays are described below.

Synthesis of Zorifertinib Hydrochloride

A detailed, step-by-step synthesis protocol for Zorifertinib hydrochloride is not publicly
available. However, a publication in the Journal of Medicinal Chemistry describes the discovery
of Zorifertinib (referred to as compound 1m).[9] The synthesis would generally involve the
coupling of a substituted quinazoline core with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride,
followed by conversion to the hydrochloride salt.

Substituted Quinazoline

; p A Coupling Reaction Purification Hydrochloride Salt Formation Zorifertinib Hydrochloride
+ Piperazine Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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zorifertinib-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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